4-fluoro-2-(methylsulfanyl)benzonitrile
Description
Properties
CAS No. |
410545-57-2 |
|---|---|
Molecular Formula |
C8H6FNS |
Molecular Weight |
167.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Direct Cyanation of Phenols
A novel approach from RSC Advances employs AlCl/BCl co-catalysis to convert 3-fluorophenol to 4-fluoro-2-hydroxybenzonitrile, which is subsequently methylthiolated. The nitrile group is introduced via CHSCN under mild conditions (20–25°C, 8 h), achieving 92% yield. Subsequent thioetherification uses methyl iodide and KCO in acetone.
Reaction Conditions :
Limitations and Alternatives
-
Drawback : Multi-step synthesis increases purification complexity.
-
Alternative : Direct use of 4-fluoro-2-mercaptobenzonitrile with methyl iodide streamlines the process but requires thiophilic catalysts.
Aldoxime Dehydration
Patent-Based Methodology
Adapting methods from WO2016024224A1, 4-fluoro-2-methylbenzaldoxime is dehydrated to the nitrile using sodium bisulfate monohydrate in toluene at 110–115°C. While originally developed for 4-fluoro-2-methylbenzonitrile, substituting the methyl group with methylsulfanyl is feasible via intermediate thiolation.
Optimized Parameters :
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
4-Fluoro-2-(methylsulfanyl)benzonitrile has been studied for its potential as an inhibitor of specific enzymes, which is crucial in drug development. The compound's ability to selectively bind to enzyme active sites suggests it could be developed into therapeutic agents targeting various diseases, including cancer and metabolic disorders.
Case Study: Enzyme Inhibition
Research indicates that this compound can inhibit enzymes involved in critical biological pathways. For instance, studies have demonstrated its interaction with cytochrome P450 enzymes, which are vital for drug metabolism. Such interactions highlight its potential utility in designing drugs with improved pharmacokinetics and reduced side effects.
Synthesis of Active Pharmaceutical Ingredients (APIs)
This compound serves as an essential intermediate in the synthesis of various APIs. For example, it is utilized in the preparation of trelagliptin succinate, a medication for type II diabetes. The synthesis pathway involves nucleophilic aromatic substitution reactions that leverage the compound's functional groups to create complex structures necessary for therapeutic efficacy .
Table 1: Synthesis Pathways of APIs Using this compound
| API Name | Description | Synthesis Method |
|---|---|---|
| Trelagliptin Succinate | Treatment for type II diabetes | Nucleophilic aromatic substitution |
| Bicalutamide | Non-steroidal antiandrogen used in cancer | Multi-step synthesis involving intermediates |
| Other Anticancer Agents | Various compounds targeting cancer pathways | Custom synthesis routes utilizing this compound |
Material Science
Organic Light Emitting Diodes (OLEDs)
The compound has been explored as a building block for thermally activated delayed fluorescence (TADF) emitters used in OLED technology. Its incorporation into TADF emitters enhances thermal stability and efficiency, making it suitable for high-performance display applications .
Case Study: TADF Emitters
In a recent study, this compound was synthesized into a TADF emitter that demonstrated excellent current efficiency and power efficiency when incorporated into OLED devices. The emitter showed a high external quantum efficiency, indicating its potential for commercial applications in lighting and display technologies .
Environmental Applications
The compound's unique properties have also prompted investigations into its use in environmental chemistry, particularly in the degradation of pollutants. Its reactivity may facilitate the breakdown of hazardous substances in wastewater treatment processes.
Mechanism of Action
The mechanism of action of 4-fluoro-2-(methylsulfanyl)benzonitrile depends on its application:
Enzyme Inhibition: The nitrile group can interact with the active site of enzymes, potentially inhibiting their activity. The methylsulfanyl group may enhance binding affinity through hydrophobic interactions.
Receptor Binding: In medicinal chemistry, the compound may act as a ligand for specific receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The table below highlights key differences between 4-fluoro-2-(methylsulfanyl)benzonitrile and its analogues:
Key Observations:
- Electron Effects : The -CF₃ group (strong electron-withdrawing) in 4-fluoro-2-(trifluoromethyl)benzonitrile increases electrophilicity at the nitrile group compared to the -SMe group (electron-donating) in the target compound, making the former more reactive in nucleophilic substitutions .
- Solubility: The trifluoromethyl derivative exhibits lower aqueous solubility due to its hydrophobic -CF₃ group, whereas the methylsulfanyl analogue may show better solubility in methanol .
This compound
- Used in the synthesis of benzylamine derivatives via reductive amination .
- The -SMe group can be oxidized to sulfone or sulfonamide derivatives, expanding utility in medicinal chemistry .
4-Fluoro-2-(trifluoromethyl)benzonitrile
- A key intermediate for diphenylthioethers via Ullmann-type couplings .
- Its -CF₃ group stabilizes transition states in palladium-catalyzed cross-couplings, enhancing reaction yields .
4-Methoxy-2-(trifluoromethyl)benzonitrile
- The -OMe group directs electrophilic substitutions to specific positions, enabling regioselective functionalization .
Q & A
Q. Critical Factors :
- Temperature : Higher temperatures (>100°C) can lead to side reactions (e.g., desulfurization).
- Solvent polarity : DMF enhances nucleophilicity of thiomethoxide but may require post-reaction purification via column chromatography .
- Catalyst selection : Pd(PPh₃)₄ improves coupling efficiency but increases cost and complexity.
Q. Computational Insights :
- DFT studies reveal the electron-withdrawing nitrile group polarizes the aromatic ring, enhancing electrophilic substitution at the para-fluoro position.
- Solvent interaction modeling (e.g., in methanol) predicts strong dipole-dipole interactions due to the compound’s high polarity (µ ≈ 4.2 D) .
What contradictions exist in reported biological activity data for this compound, and how can they be resolved?
Advanced Research Focus
Contradictions :
- Some studies report inhibitory activity against kinase enzymes (IC₅₀ = 2 µM), while others show no significant binding (IC₅₀ > 50 µM).
Q. Resolution Strategies :
Assay Validation : Compare activity under standardized conditions (pH 7.4, 25°C) using recombinant kinases.
Structural analogs : Test derivatives (e.g., replacing -SMe with -SO₂Me) to identify pharmacophore requirements.
Molecular Dynamics (MD) : Simulate binding poses to assess whether conformational flexibility of the -SMe group affects interactions .
Q. Stability Analysis :
- Degradation pathways : Hydrolysis of the nitrile group occurs in aqueous acidic conditions (t₁/₂ = 12h at pH 2), forming the corresponding amide.
- Thermal stability : TGA data show decomposition onset at 180°C, correlating with loss of the -SMe group .
What strategies mitigate sulfur-related side reactions during functionalization of this compound?
Advanced Research Focus
Challenges :
- Oxidation of -SMe to sulfoxide (-SO-) under aerobic conditions.
- Nucleophilic displacement of sulfur during alkylation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
